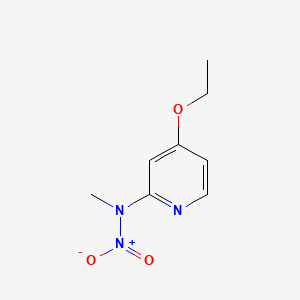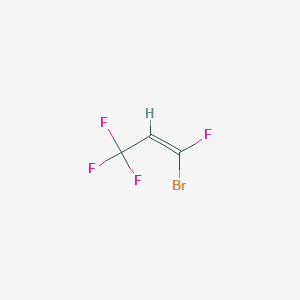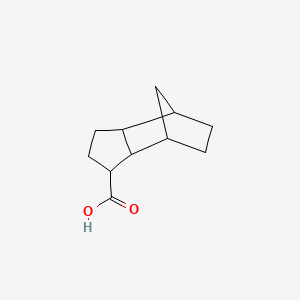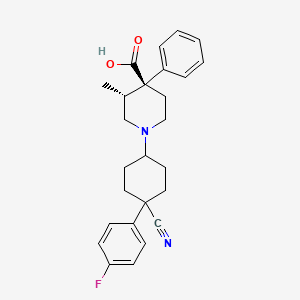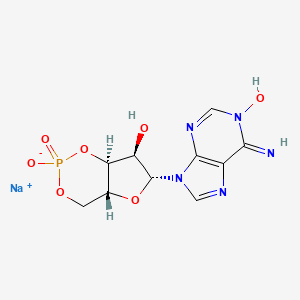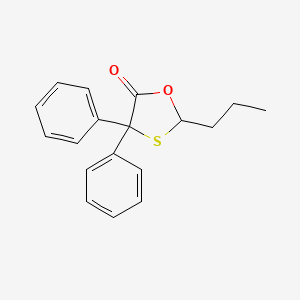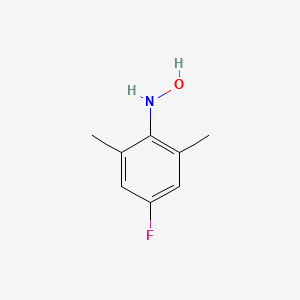
4-Fluoro-N-hydroxy-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.
Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic effects and interactions with DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.
4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.
N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
478976-70-4 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3 |
Clave InChI |
JROFZZPJVPLMOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NO)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


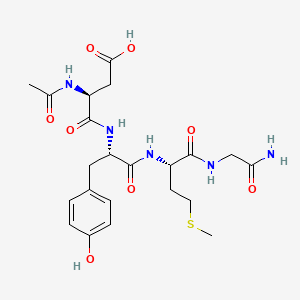
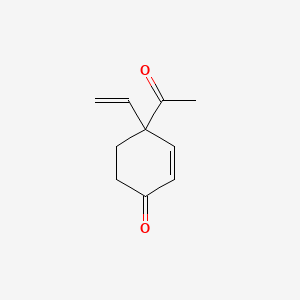
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
